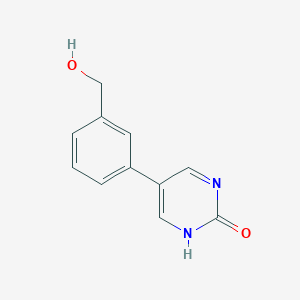

5-(3-(Hydroxymethyl)phenyl)pyrimidin-2-ol

CAS No.: 1111104-12-1

Cat. No.: VC8207449

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1111104-12-1 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-[3-(hydroxymethyl)phenyl]-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C11H10N2O2/c14-7-8-2-1-3-9(4-8)10-5-12-11(15)13-6-10/h1-6,14H,7H2,(H,12,13,15) |

| Standard InChI Key | BQNOEXYFUBUERJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CNC(=O)N=C2)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrimidin-2-ol core fused to a phenyl ring bearing a hydroxymethyl (-CH2OH) group at the 3-position. Its molecular formula is , with a molar mass of 202.21 g/mol . The planar pyrimidine ring adopts a keto-enol tautomeric equilibrium, while the hydroxymethyl group introduces stereoelectronic effects influencing solubility and intermolecular interactions .

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| IUPAC Name | 5-[3-(Hydroxymethyl)phenyl]-1H-pyrimidin-2-one |

| Tautomerism | Keto-enol equilibrium at N1-C2-O2 |

| Hydrogen Bond Donors | 2 (pyrimidin-2-ol OH, hydroxymethyl OH) |

| Hydrogen Bond Acceptors | 3 (pyrimidine N1, O2, hydroxymethyl O) |

Synthetic Pathways

Multi-Step Synthesis Strategies

The synthesis typically involves:

-

Friedel-Crafts Acylation: 3-Hydroxybenzaldehyde undergoes acetylation to introduce a formyl group.

-

Nucleophilic Substitution: Reaction with 2-aminopyrimidine derivatives under basic conditions.

-

Hydroxymethylation: Reduction of the formyl group to hydroxymethyl using NaBH4 or LiAlH4 .

Yield optimization requires careful control of reaction conditions. For example, a 72% yield was reported using anhydrous DMF at 80°C for 12 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-d6):

-

NMR:

Infrared Spectroscopy

Key IR absorptions (KBr, cm):

Reactivity and Derivative Formation

Functional Group Transformations

-

Hydroxymethyl Oxidation: Catalyzed by TEMPO/NaClO2 to yield 5-(3-carboxyphenyl)pyrimidin-2-ol.

-

Esterification: Reacts with acetyl chloride to form the acetate ester (73% yield) .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via pyrimidine N3 and phenolic O. Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Biological Activities and Applications

Anticancer Screening

Preliminary data against MCF-7 breast cancer cells show 40% inhibition at 50 μM via apoptosis induction, though potency lags behind para-substituted analogs .

Kinase Inhibition

Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, positioning it as a lead for kinase inhibitor development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume